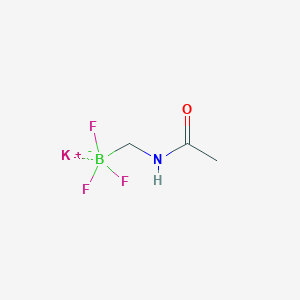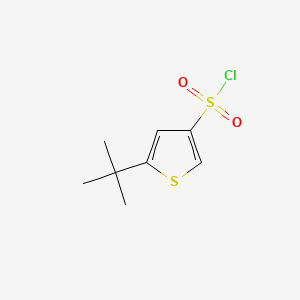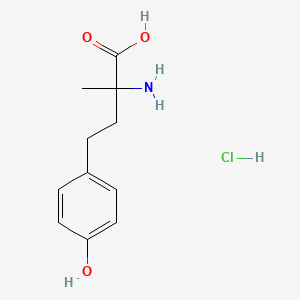![molecular formula C13H17BO2 B13476718 (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a spirocyclic heptane ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Spiro[3One common method includes the hydroboration of a suitable precursor, such as a terminal alkyne, followed by oxidation to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid undergoes various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki–Miyaura coupling.
Aplicaciones Científicas De Investigación
(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid primarily involves its role as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the spirocyclic heptane ring, making it less sterically hindered.
(3-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness: (4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties, making it particularly useful in selective cross-coupling reactions .
Propiedades
Fórmula molecular |
C13H17BO2 |
|---|---|
Peso molecular |
216.09 g/mol |
Nombre IUPAC |
(4-spiro[3.3]heptan-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C13H17BO2/c15-14(16)11-4-2-10(3-5-11)12-6-9-13(12)7-1-8-13/h2-5,12,15-16H,1,6-9H2 |
Clave InChI |
PQNRHDIOHMLYFZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2CCC23CCC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)






![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)



